(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H22ClN3O4S and its molecular weight is 471.96. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This class of compounds is known for various pharmacological properties including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by case studies and research findings.
- Molecular Formula: C24H26ClN3O4S
- Molecular Weight: 488.99 g/mol
- IUPAC Name: this compound
1. Antioxidant Activity
Research has shown that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can protect erythrocytes from oxidative damage caused by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazole compounds compared to control groups.
Parameters | Control | 4-Nonylphenol | Thienopyrazole Treatment |
---|---|---|---|
Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
This indicates that the thienopyrazole derivatives can effectively mitigate oxidative stress in biological systems .
2. Anti-inflammatory Activity
Thienopyrazole compounds have been reported to possess anti-inflammatory effects. In vitro studies utilizing human red blood cell (HRBC) membrane stabilization methods indicated that these compounds can inhibit inflammatory responses effectively. The anti-inflammatory activity was assessed at various concentrations, showing a dose-dependent effect .
3. Antimicrobial Activity
Thienopyrazole derivatives have also been evaluated for their antimicrobial properties. A series of studies have confirmed their efficacy against various bacterial strains, showcasing potential applications in treating infections . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
4. Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been highlighted in several studies. For instance, certain derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were comparable to established chemotherapeutic agents .
Case Study 1: Erythrocyte Protection Against Toxicity
In a controlled study on African catfish (Clarias gariepinus), thienopyrazole derivatives were administered to assess their protective effects against erythrocyte damage induced by 4-nonylphenol exposure. The results indicated a significant reduction in the percentage of altered erythrocytes when treated with thienopyrazole compounds compared to untreated controls .
Case Study 2: Inhibition of Cancer Cell Growth
A recent study evaluated the cytotoxic effects of a specific thienopyrazole derivative on MCF-7 cells using the MTT assay. The compound exhibited an IC50 value of approximately 0.08 µM, indicating potent antiproliferative activity against breast cancer cells .
Properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-29-19-10-14(11-20(30-2)22(19)31-3)4-9-21(28)25-23-17-12-32-13-18(17)26-27(23)16-7-5-15(24)6-8-16/h4-11H,12-13H2,1-3H3,(H,25,28)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPABPNZSHOYGB-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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